molecular formula C13H23NO4 B2501928 Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate CAS No. 1273564-96-7

Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No. B2501928
CAS RN: 1273564-96-7
M. Wt: 257.33
InChI Key: YBEGBGHBTNIJLG-GMTAPVOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate" is a chiral molecule that is part of a broader class of organic compounds known for their potential in pharmaceutical chemistry. The stereocenter-rich structure suggests its relevance in the synthesis of complex molecules, particularly in the creation of bioactive compounds or as intermediates in the synthesis of natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of complex chiral molecules such as the one often involves stereoselective methods. A similar approach is seen in the stereoselective synthesis of cyclohexyl β-amino acid derivatives, where a Diels–Alder reaction, Curtius rearrangement, and hydroxylation reactions are employed to achieve the desired stereochemistry . Although the compound is not directly synthesized in the provided papers, the methodologies described could be adapted for its synthesis, considering the structural similarities, particularly the presence of multiple stereocenters and the use of tert-butyl as a protecting group.

Molecular Structure Analysis

The molecular structure of the compound features a tetrahydrofuro[2,3-c]pyrrole core, which is a bicyclic system combining a furan ring and a pyrrole moiety. This core is functionalized with a tert-butyl carboxylate ester and a hydroxyethyl group. The presence of multiple chiral centers indicates that the molecule can exist in various stereoisomeric forms, which are crucial for its biological activity and interaction with other chiral molecules.

Chemical Reactions Analysis

The compound's reactivity would likely be influenced by the presence of the hydroxyethyl group and the ester functionality. The hydroxyethyl group could undergo various chemical transformations, such as oxidation or alkylation, while the ester could be involved in hydrolysis or transesterification reactions. The kinetic resolution of racemic carboxylic acids, as described in the second paper, suggests that enantioselective esterification reactions could be used to separate or modify the stereoisomers of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate" are not detailed in the provided papers, we can infer that the molecule's solubility, melting point, and stability would be influenced by its functional groups. The tert-butyl group is known to impart steric bulk, which could affect the compound's crystallinity and solubility in various solvents. The presence of the hydroxy group suggests potential for hydrogen bonding, which could influence its boiling point and solubility in polar solvents.

Scientific Research Applications

Synthesis and Catalysis

  • Catalytic Non-Enzymatic Kinetic Resolution : Research on non-enzymatic kinetic resolution techniques, particularly involving racemic mixtures and chiral compounds, highlights the importance of developing efficient methods for the synthesis of enantiopure compounds. This involves the use of chiral catalysts for asymmetric reactions, a principle that could be applied to the synthesis and application of "Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate" in creating enantiomerically pure substances for pharmaceuticals and chemical research (H. Pellissier, 2011).

Biologically Active Compounds

  • Biologically Active Compounds of Plants : Research into natural carboxylic acids from plants demonstrates the potential for developing compounds with antioxidant, antimicrobial, and cytotoxic activities. The study of these compounds, including their structure-activity relationships, could provide a framework for exploring the biological activities of "Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate" (B. Godlewska-Żyłkiewicz et al., 2020).

Environmental and Material Science

  • Synthetic Phenolic Antioxidants : Studies on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) outline the importance of understanding the environmental behavior and potential health impacts of synthetic compounds. The investigation into SPAs can serve as a guideline for assessing the environmental and health-related aspects of similar compounds, including "Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate" (Runzeng Liu & S. Mabury, 2020).

properties

IUPAC Name

tert-butyl (3S,3aS,6aS)-3-(2-hydroxyethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-6-10-9(4-5-15)8-17-11(10)7-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEGBGHBTNIJLG-GMTAPVOTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@H]2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.